molecular formula C12H10N2OS B13502763 [(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone

[(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone

Cat. No.: B13502763
M. Wt: 230.29 g/mol
InChI Key: WOFKQZVSMUJBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyrimidin-5-yl)sulfanylmethanone is a pyrimidine derivative featuring a methyl group at the 4-position of the pyrimidine ring, a sulfanyl (-S-) group at the 5-position, and a phenyl ketone moiety (C6H5-C=O) attached via the sulfur atom. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial and antifungal properties.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

S-(4-methylpyrimidin-5-yl) benzenecarbothioate

InChI

InChI=1S/C12H10N2OS/c1-9-11(7-13-8-14-9)16-12(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WOFKQZVSMUJBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1SC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrimidin-5-yl)sulfanylmethanone typically involves the reaction of 4-methylpyrimidine-5-thiol with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrimidin-5-yl)sulfanylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpyrimidin-5-yl)sulfanylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-5-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Sulfur Oxidation State Ring Saturation Biological Activity
(4-Methylpyrimidin-5-yl)sulfanylmethanone (Target) 4-Me, 5-S-C6H5-C=O Sulfanyl (-S-) Aromatic pyrimidine Not reported (inferred potential)
(4-Methoxy-phenyl)-[4-(4-MeO-Ph)-1-(Ph-ethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone 4-MeO-Ph, 2-thioxo (-S=), dihydro-pyrimidine Thioxo (-S=) Dihydro-pyrimidine Not reported
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate 6-S-, 5-COOEt Sulfanyl (-S-) Aromatic pyrimidine Synthetic intermediate
1-(6-Me-4-Ph-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone 2-sulfanylidene (-C=S), dihydro Sulfanylidene (-C=S) Dihydro-pyrimidine Antibacterial, antifungal
1-[4-(4-F-Ph)-6-Me-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone 4-F-Ph, 2-sulfanylidene Sulfanylidene (-C=S) Dihydro-pyrimidine Studied for bioactivity
Bis(4-(5-(N-substituted)-1,3,4-thiadiazol-2-yl)phenyl)methanone derivatives Thiadiazole, N-substituents Thiadiazole (-S-) Aromatic thiadiazole Antimicrobial, antibiofilm
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., 4-MeO-Ph in ) enhance solubility but may reduce electrophilic reactivity compared to the target compound’s 4-Me group.
  • Sulfur Functionality :
    • Thioxo (-S=) and sulfanylidene (-C=S) groups (e.g., ) participate in hydrogen bonding, influencing crystal packing and molecular interactions . The target’s sulfanyl group (-S-) may exhibit weaker intermolecular interactions.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Sulfanylidene-containing compounds (e.g., ) form hydrogen-bonded networks via S···H interactions, as observed in their crystal structures. The target compound’s packing may differ due to the absence of a polarized sulfur group .
  • Solubility : The ester group in improves solubility in polar solvents compared to the target’s phenyl-ketone, which is likely more lipophilic.

Biological Activity

(4-Methylpyrimidin-5-yl)sulfanylmethanone, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article explores its mechanisms of action, efficacy against various cell lines, and potential as a drug candidate based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H12N2OS\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS}

This structure features a pyrimidine ring, a sulfanyl group, and a phenyl methanone moiety, which contribute to its biological properties.

Research indicates that (4-Methylpyrimidin-5-yl)sulfanylmethanone exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can induce apoptosis through the alteration of cell cycle progression and inhibition of specific kinase activities .

In Vitro Studies

In vitro evaluations have demonstrated that (4-Methylpyrimidin-5-yl)sulfanylmethanone possesses notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (nM) Mechanism of Action
MCF-745CDK2 inhibition, apoptosis induction
HCT-1166Cell cycle arrest at G1 phase
HepG-248Induction of apoptosis

These results indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential for targeted cancer therapy .

Case Studies

A study focusing on the compound's effects on HCT-116 cells revealed that it induced apoptosis with a significant increase in early and late apoptotic markers. The percentage of cells in the pre-G1 phase increased to 41.55%, indicating robust apoptotic activity compared to control groups .

Additionally, molecular docking studies confirmed that the compound fits well into the active site of CDK2, establishing essential hydrogen bonds that facilitate its inhibitory action .

Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested favorable pharmacokinetic properties for (4-Methylpyrimidin-5-yl)sulfanylmethanone. The Boiled Egg model indicated good absorption and low permeability issues, making it a viable candidate for further development in pharmaceutical applications .

Q & A

Q. What synthetic methodologies are commonly employed for (4-Methylpyrimidin-5-yl)sulfanylmethanone?

The compound is synthesized via a three-component cyclocondensation reaction involving β-diketones, arylaldehydes, and guanidine derivatives under reflux conditions in ethanol or methanol. Catalysts such as HCl or bases are used to enhance yields (70–85%). Continuous flow reactors are suggested for scalable production .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography (using SHELX software ) and Hirshfeld surface analysis are primary methods. For example, crystal packing analysis reveals hydrogen bonding patterns (e.g., N–H···S and C–H···O interactions) critical for stabilizing the molecular structure .

Q. Which spectroscopic techniques are essential for characterizing (4-Methylpyrimidin-5-yl)sulfanylmethanone?

Key techniques include:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm ).
  • IR : Identification of thione (C=S) stretching vibrations at 1200–1250 cm1^{-1} .
  • Elemental analysis : Validation of purity (>95% ).

Q. What physicochemical properties are critical for experimental design?

Thermochemical data (e.g., enthalpy of formation, phase-change behavior) from NIST databases and solubility profiles in polar aprotic solvents (DMF, DMSO) guide reaction optimization. Melting points typically range 180–200°C .

Advanced Research Questions

Q. How do computational methods aid in understanding this compound’s electronic structure?

Density functional theory (DFT) calculations (e.g., Gaussian software ) model HOMO-LUMO gaps and charge distribution. The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, predicts electron density and kinetic-energy profiles .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Cross-validation using complementary techniques is essential. For instance, discrepancies in 1H^1 \text{H} NMR shifts due to tautomerism can be resolved via 15N^{15}\text{N}-labeling experiments. Crystal structure refinements with SHELXL reduce positional parameter errors .

Q. What hydrogen-bonding motifs are observed in the crystal lattice?

The title compound exhibits intermolecular N–H···S hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.2 Å), contributing to a triclinic P1 space group. Hirshfeld analysis quantifies these interactions, showing 12% S···H contacts .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve cyclocondensation efficiency .
  • Solvent optimization : Ethanol increases regioselectivity compared to THF .
  • Temperature control : Reflux at 80°C minimizes side-product formation .

Q. What mechanistic insights exist for the cyclocondensation reaction?

The reaction proceeds via Knoevenagel condensation (β-diketone + aldehyde) followed by nucleophilic attack by guanidine. DFT studies suggest a six-membered transition state with a Gibbs energy barrier of ~25 kcal/mol .

Q. How do substituents on the pyrimidine ring influence reactivity?

Electron-withdrawing groups (e.g., –F at the 4-position) increase electrophilicity at the sulfur atom, enhancing thiol-mediated reactivity. Comparative studies with 6-methyl analogs show reduced steric hindrance, improving solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.